REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.I[C:21]1[CH:26]=[N:25][NH:24][C:23](=[O:27])[CH:22]=1.[F:28][C:29]([F:40])([F:39])[C:30]1[CH:35]=[CH:34][C:33](B(O)O)=[CH:32][CH:31]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:28][C:29]([F:40])([F:39])[C:30]1[CH:35]=[CH:34][C:33]([C:21]2[CH:26]=[N:25][NH:24][C:23](=[O:27])[CH:22]=2)=[CH:32][CH:31]=1 |f:3.4.5.6,10.11.12|
|
Name
|
|
Quantity
|
16.6 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC(NN=C1)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
Name
|
potassium phosphate tribasic
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC(NN=C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
AMOUNT: MASS | 14.8 mg | |
YIELD: PERCENTYIELD | 39.1% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |